molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0

3-[(2-Bromophenoxy)methyl]benzohydrazide

Cat. No.: B449533
CAS No.: 438471-32-0
M. Wt: 321.17g/mol
InChI Key: JSXKLQRJLWUDJY-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 336.18 g/mol . This chemical features a benzohydrazide core, a privileged structure in medicinal chemistry known for its versatile biological activities, further functionalized with a 2-bromophenoxy methyl group . As a member of the benzohydrazide family, this compound is of significant interest in pharmaceutical research and drug discovery. Structurally similar benzohydrazide derivatives have demonstrated a range of valuable biological properties. Notably, one closely related hydrazone compound was investigated for its mechanism of action, identified as a potential inhibitor of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . Other benzohydrazide-based Schiff bases have been synthesized and shown to possess potent gastro-protective activity . For instance, a study on a similar compound found it effectively prevented HCl/Ethanol-induced gastric mucosal damage in rats by modulating key proteins like HSP70 and Bax, increasing mucus secretion, and enhancing antioxidant activity . Researchers utilize this compound and its analogs primarily as a key synthetic intermediate or precursor for developing novel bioactive molecules. Its structure makes it suitable for exploring activities in areas such as anti-ulcer agents, antimicrobials, and enzyme inhibition . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXKLQRJLWUDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Analog Synthesis Strategies for 3 2 Bromophenoxy Methyl Benzohydrazide

Structural Modification at the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a highly reactive and versatile functional handle for the synthesis of a diverse array of derivatives. Key strategies focus on condensation, acylation, alkylation, and cyclization reactions.

Formation of Hydrazones via Condensation Reactions

One of the most common derivatization strategies for benzohydrazides involves the condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of various aldehydes or ketones. This reaction, typically acid-catalyzed, results in the formation of N-acylhydrazones (also known as Schiff bases), which feature a characteristic azometine (-CH=N-) or imine (-C=N-) group. nih.govthepharmajournal.comnih.gov

The general procedure involves refluxing the parent hydrazide, 3-[(2-Bromophenoxy)methyl]benzohydrazide, with a selected aldehyde or ketone in a suitable solvent such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com The reaction is often facilitated by a catalytic amount of acid, like acetic acid. nih.gov This method allows for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the carbonyl compound used. For instance, reacting the parent hydrazide with substituted aromatic aldehydes can yield a library of derivatives with varying electronic and steric properties. mdpi.commdpi.com The geometry of the newly formed imine double bond in aroyl hydrazones typically adopts an E configuration. nih.gov

Table 1: Examples of Aldehydes for Hydrazone Synthesis This table is illustrative of the types of reactants used in hydrazone formation with benzohydrazides.

Reactant TypeSpecific ExamplesResulting Moiety
Aromatic Aldehydes Benzaldehyde, 4-Nitrobenzaldehyde, 2-Chlorobenzaldehyde, Salicylaldehyde (B1680747), VanillinSubstituted Benzylidene-benzohydrazide
Heterocyclic Aldehydes 2-Thiophenecarboxaldehyde, 3-PyridinecarboxaldehydeHeteroaryl-methylidene-benzohydrazide
Aliphatic Aldehydes Acetaldehyde, PropionaldehydeAlkylidene-benzohydrazide

The purification of the resulting hydrazone is generally straightforward, often involving recrystallization from a suitable solvent like ethanol to yield the pure product. mdpi.com

Acylation and Alkylation of the Hydrazide Nitrogen

The nitrogen atoms of the hydrazide moiety can be targeted for acylation and alkylation to produce further derivatives.

Acylation involves the reaction of the hydrazide with acylating agents like acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen (-NH₂) but can also happen at the secondary nitrogen (-NH-) under certain conditions, leading to di-acylated products. This modification introduces an additional acyl group, altering the molecule's lipophilicity and hydrogen-bonding capabilities. The Friedel-Crafts acylation, while typically associated with aromatic rings, demonstrates the principle of using acyl halides as potent acylating agents. masterorganicchemistry.com A more direct comparison is the synthesis of N-(2-(hydrazinecarbonyl)phenyl)benzamide, where an initial acylation of an amine is a key step. nih.gov

Alkylation can be achieved by reacting the hydrazide with alkyl halides. This introduces alkyl chains to the nitrogen atoms, which can be used to fine-tune the steric bulk and lipophilicity of the compound. Similar to acylation, mono- or di-alkylation is possible depending on the reaction conditions and stoichiometry.

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles)

The hydrazide functional group is a key precursor for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry. researchgate.net

1,3,4-Oxadiazoles: These derivatives can be synthesized from this compound through several methods. A common approach involves the reaction of the hydrazide with an acyl chloride to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or sulfuric acid. researchgate.net Alternatively, oxidative cyclization of the corresponding N-acylhydrazone, formed by condensation with an aldehyde, can be achieved using reagents like iodine. medjchem.com A one-pot synthesis can also be accomplished by reacting the hydrazide with triethyl orthoformate or by a formal [4+1] cyclization with reagents like ethyl 3,3,3-trifluoropropanoate. rsc.org

1,2,4-Triazoles: The synthesis of 4H-1,2,4-triazole-3-thiol derivatives starts with the conversion of the hydrazide to a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an isothiocyanate. The resulting thiosemicarbazide is then cyclized by heating in an alkaline medium, such as a solution of sodium hydroxide (B78521) or potassium hydroxide, to yield the triazole ring. nih.gov

Table 2: General Cyclization Strategies from Hydrazide Moiety

Target HeterocycleKey ReagentsIntermediateGeneral Conditions
1,3,4-Oxadiazole Carboxylic acids, Acid chlorides, OrthoestersDiacylhydrazine / AcylhydrazoneDehydration (e.g., POCl₃, H₂SO₄), Oxidation (e.g., I₂)
1,3,4-Thiadiazole Carbon disulfide, ThioureaDithiocarbazateBase-catalyzed cyclization
1,2,4-Triazole Isothiocyanates, Formic acidThiosemicarbazide / FormylhydrazideBase-catalyzed cyclization (for thiols), Dehydration

Substituent Effects on the Benzene (B151609) Ring of the Benzohydrazide (B10538) Core

The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl, -CF₃)—alters the electron density of the aromatic ring and the carbonyl group of the hydrazide. nih.gov

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a nitro group, increases the electrophilicity of the carbonyl carbon, which can affect the kinetics of nucleophilic reactions at the hydrazide. SAR studies on similar compounds have shown that strong EWGs can significantly influence biological activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs like methyl or methoxy (B1213986) groups increase the electron density on the ring and may decrease the reactivity of the carbonyl group towards nucleophiles.

The position of the substituent also plays a critical role due to ortho, meta, and para effects. For example, in Friedel-Crafts reactions on substituted benzenes like toluene, the existing methyl group directs incoming groups primarily to the ortho and para positions. chemguide.co.uk In the case of acylations, steric hindrance often favors substitution at the para position. chemguide.co.uk Therefore, electrophilic aromatic substitution reactions on the benzohydrazide core would likely lead to substitution at positions ortho or para to the existing methylene (B1212753) ether linkage.

Modification of the Bromophenoxy Group

The 2-bromophenoxy portion of the molecule offers another site for structural variation, allowing for changes in size, lipophilicity, and electronic character at the periphery of the compound.

Alterations to the Phenoxy Moiety

Alterations to the phenoxy moiety can be achieved by several synthetic approaches. The most direct method involves starting the synthesis with different substituted phenols instead of 2-bromophenol. For example, using 4-bromophenol, 2-chlorophenol, or various methylphenols (cresols) in the initial ether synthesis step would yield analogs with altered substitution patterns on the phenoxy ring. researchgate.net

A more advanced strategy for modifying the existing 2-bromophenoxy group involves modern cross-coupling reactions. The bromine atom on the phenyl ring is a suitable handle for palladium-catalyzed reactions such as the Suzuki coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-aromatic compound with a variety of aryl or vinyl boronic acids. mdpi.com This powerful technique enables the introduction of diverse aromatic or unsaturated groups, replacing the bromine atom and creating a library of biaryl or styrenyl analogs.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. For the this compound scaffold, combinatorial strategies can be effectively employed to explore a wide range of structural variations, particularly around the benzohydrazide and bromophenyl moieties.

One of the most successful approaches for generating libraries from a hydrazide core is through the formation of hydrazones. The hydrazide group readily condenses with a diverse array of aldehydes and ketones to form stable N-acylhydrazone linkages. This reaction is generally high-yielding and can be performed under mild conditions, making it ideal for parallel synthesis and library generation.

A combinatorial library can be designed by reacting the core scaffold, this compound, with a collection of diverse aldehydes. This would generate a library of N'-substituted derivatives, allowing for the systematic exploration of the chemical space around the hydrazide terminus.

Example of a Combinatorial Library Synthesis Plan:

Core ScaffoldVariable Building Block (Aldehydes)Resulting Library
This compoundR¹-CHO, R²-CHO, R³-CHO, ... Rⁿ-CHOA library of N'-[R-ylidene]-3-[(2-bromophenoxy)methyl]benzohydrazides

This interactive table illustrates a combinatorial approach to generate a library of analogs.

Furthermore, dynamic combinatorial chemistry (DCC) using reversible hydrazone formation has emerged as a potent strategy for identifying high-affinity ligands for biological targets. nih.gov In a DCC approach, a library of hydrazones is generated in the presence of a target protein, allowing the equilibrium to shift towards the formation of the best-binding compound.

To explore modifications on the bromophenyl ring in a combinatorial fashion, a library of precursor esters, methyl 3-[(various-substituted-phenoxy)methyl]benzoates, can be synthesized in parallel. This can be achieved by reacting methyl 3-(bromomethyl)benzoate with a diverse set of halogenated and positionally varied phenols. Subsequent parallel hydrazinolysis of this ester library would yield a focused library of 3-[(substituted-phenoxy)methyl]benzohydrazides, ready for further derivatization or screening.

This dual approach, combining parallel synthesis of core scaffolds with varied phenoxy rings and subsequent combinatorial derivatization of the hydrazide, allows for a comprehensive exploration of the structure-activity landscape of this compound class.

Structure Activity Relationship Sar Studies

Influence of the Bromophenoxy Moiety on Biological Activity

The presence and position of a bromine atom on the phenoxy ring are critical determinants of a molecule's biological activity. Halogenation, in general, can significantly alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The ortho-position of the bromine atom in the 2-bromophenoxy group is particularly noteworthy. Studies on other classes of molecules, such as polybrominated diphenyl ethers (PBDEs), have demonstrated that ortho-substitution is essential for their activity towards certain biological targets like ryanodine (B192298) receptors. For instance, the presence of an ortho-bromine was found to be a requirement for the activity of BDE-4 towards RyR1, enhancing the specific binding of [³H]ryanodine, which is indicative of receptor activation. nih.gov In contrast, congeners lacking this ortho-substitution were inactive. nih.gov This suggests that the ortho-bromo substitution in 3-[(2-Bromophenoxy)methyl]benzohydrazide could confer a specific conformational preference or steric interaction that is crucial for its binding to a biological target.

Research on other brominated compounds has shown that they possess a wide range of biological activities, including antiproliferative and antimicrobial effects. nih.govnih.gov The introduction of bromine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nih.gov

Table 1: Effect of Bromine Substitution on Biological Activity in Analogous Compounds
Compound/Analog ClassSubstitution PatternObserved Effect on Biological ActivityReference(s)
Diphenyl EthersOrtho-bromo (e.g., BDE-4)Essential for activity towards ryanodine receptor 1 (RyR1) nih.gov
Diphenyl EthersPara-bromo (e.g., BDE-47)Reduced activity towards RyR1 and RyR2 compared to congeners with one para-bromine nih.gov
Benzohydrazide (B10538) Derivatives2-bromo-5-methoxyPromising analgesic and in vitro antiproliferative activity nih.gov
Schiff BasesBromine-bearingEnhanced stability, improved lipophilicity, and significant antiproliferative activity nih.gov

Role of the Benzohydrazide Core in Molecular Recognition

The benzohydrazide core is a versatile scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and participate in various non-covalent interactions, which are fundamental for molecular recognition at a biological target. capes.gov.brresearchgate.net This core consists of a benzene (B151609) ring attached to a hydrazide moiety (-CONHNH2).

The hydrazide group is a key player in molecular interactions. It can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen and the amino nitrogen). researchgate.net This dual functionality allows it to form strong and specific interactions with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, and threonine. researchgate.net The conformational flexibility of the benzohydrazide moiety, particularly around the C-N and N-N bonds, allows it to adopt a favorable orientation for optimal binding. capes.gov.br Theoretical studies have shown that benzohydrazide predominantly exists in a near-planar cis conformation, where the amino group eclipses the carbonyl bond, a conformation stabilized by intramolecular interactions. capes.gov.br

The benzohydrazide scaffold is a common feature in a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Its ability to chelate metal ions is another important aspect of its biological activity, particularly in the inhibition of metalloenzymes. researchgate.net The benzene ring of the benzohydrazide core can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein, further contributing to binding affinity. nih.gov

Table 2: Key Interactions of the Benzohydrazide Core in Molecular Recognition
Interacting FeatureType of InteractionPotential Interacting ResiduesReference(s)
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorArg, Lys, Ser, Thr, Tyr researchgate.netresearchgate.net
Amide Nitrogen (N-H)Hydrogen Bond DonorAsp, Glu, Ser, Thr researchgate.netresearchgate.net
Terminal Amino Group (NH2)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr researchgate.netresearchgate.net
Benzene Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp nih.gov
Hydrazide MoietyMetal ChelationHis, Cys, Asp, Glu (in metalloenzymes) researchgate.net

Impact of Substituents on Activity and Selectivity

The nature, position, and number of substituents on both the phenoxy and benzohydrazide rings can profoundly impact the activity and selectivity of the compound. Substituents can modulate the molecule's electronic properties, lipophilicity, steric bulk, and metabolic stability.

In a series of benzohydrazide derivatives containing dihydropyrazoles, it was found that compounds with electron-donating groups at the para-position of the benzoyl ring exhibited better antiproliferative activity than those with electron-withdrawing groups. Current time information in Pasuruan, ID. The order of activity for substituents was reported as Me > H > Br > Cl > F, indicating that both electronic and steric factors play a role. Current time information in Pasuruan, ID.

For halogen substituents, their effect can be complex. While they are generally electron-withdrawing through the inductive effect, they can also participate in halogen bonding and increase lipophilicity. The position of the halogen is crucial; for instance, in a series of salicylaldehyde (B1680747) benzoylhydrazone derivatives, the position of a halogen on the salicylic (B10762653) aldehyde ring influenced the compound's properties. researchgate.net

Table 3: Influence of Substituents on the Activity of Benzohydrazide Analogs
Compound SeriesSubstituent TypePositionImpact on Activity/SelectivityReference(s)
Benzohydrazide-dihydropyrazolesElectron-donating (e.g., Me, OMe)para on benzoyl ringIncreased antiproliferative activity Current time information in Pasuruan, ID.
Benzohydrazide-dihydropyrazolesElectron-withdrawing (e.g., F, Cl, Br)para on benzoyl ringDecreased antiproliferative activity Current time information in Pasuruan, ID.
Salicylaldehyde hydrazonesElectron-withdrawingR2 position of salicylaldehydeFavors stronger hydrogen bonding researchgate.net
Salicylaldehyde hydrazonesElectron-donatingR2 position of salicylaldehydeWeakens hydrogen bonding researchgate.net

Pharmacophore Identification for Target Modulation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Identifying the pharmacophore of this compound is crucial for understanding its interaction with its biological target and for designing new, more potent, and selective analogs.

Based on the analysis of its structural components, a putative pharmacophore model for this compound class would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide group.

Two hydrogen bond donors: The N-H groups of the hydrazide moiety.

An aromatic/hydrophobic feature: The benzene ring of the benzohydrazide core.

A halogen bond donor/hydrophobic feature: The ortho-bromine on the phenoxy ring.

An ether oxygen: The oxygen atom linking the two aromatic rings, which can act as a hydrogen bond acceptor.

The spatial relationship between these features is critical. The flexible ether linkage allows the two aromatic systems to adopt various conformations, which could be a key factor in fitting into the binding site of the target protein.

Pharmacophore models have been successfully developed for various targets where benzohydrazide derivatives have shown activity. For instance, in the design of inhibitors for enzymes like phosphodiesterases, pharmacophore models often feature a hydrogen bond acceptor, aromatic rings, and a hydrophobic group. researchgate.net The benzohydrazone moiety itself is considered an active pharmacophore (-CONH-N=CH-) in many antitubercular agents. researchgate.net The development of a specific pharmacophore model for the target of this compound would require a set of active and inactive analogs and, ideally, the 3D structure of the target protein. Such a model would be invaluable for virtual screening campaigns to identify new lead compounds and for guiding the optimization of existing ones. nih.gov

Table 4: Putative Pharmacophoric Features of this compound
Pharmacophoric FeatureStructural MoietyPotential Role in Target InteractionReference(s)
Hydrogen Bond AcceptorCarbonyl OxygenInteraction with donor residues (e.g., Arg, Lys) researchgate.netresearchgate.net
Hydrogen Bond DonorHydrazide N-H groupsInteraction with acceptor residues (e.g., Asp, Glu) researchgate.netresearchgate.net
Aromatic/Hydrophobic RegionBenzohydrazide Ringπ-π stacking, hydrophobic interactions nih.gov
Halogen Bond Donor/Hydrophobic2-Bromophenoxy RingHalogen bonding, hydrophobic interactions nih.gov
Hydrogen Bond AcceptorEther OxygenInteraction with donor residues capes.gov.br

Future Research Directions and Translational Potential Pre Clinical

Design of Novel Benzohydrazide (B10538) Analogs with Enhanced Specificity

The development of novel benzohydrazide analogs with improved specificity is a primary focus of ongoing research. The core strategy involves the targeted modification of the benzohydrazide structure to enhance interactions with specific biological targets while minimizing off-target effects. One approach is the synthesis of hybrid molecules that combine the benzohydrazide moiety with other pharmacologically active scaffolds. For instance, the creation of benzohydrazide derivatives containing dihydropyrazole moieties has been explored to develop potent EGFR kinase inhibitors for cancer therapy. nih.gov

Another key strategy is the careful selection and placement of substituents on the aromatic rings of the benzohydrazide scaffold. This allows for the fine-tuning of the electronic and steric properties of the molecule, which can significantly influence its binding affinity and selectivity for a particular target. For example, the introduction of different substituents on the benzylidene ring of benzohydrazide derivatives has been shown to modulate their antimicrobial and anticancer activities.

Exploration of New Biological Targets and Mechanisms of Action

A significant area of future research lies in the identification of novel biological targets and the elucidation of the mechanisms of action for benzohydrazide derivatives. While this class of compounds is known to exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular targets are not always well understood. derpharmachemica.comthepharmajournal.com

Researchers are employing a variety of techniques to uncover these targets. For example, molecular docking studies are used to predict the binding of benzohydrazide analogs to the active sites of various enzymes. nih.gov One study successfully identified new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), which are crucial enzymes in bacteria. nih.gov Such studies open up new avenues for developing these compounds as targeted therapeutics.

Development of Advanced Synthetic Methodologies

The advancement of synthetic methodologies is crucial for the efficient and diverse production of benzohydrazide analogs. Traditional methods for synthesizing these compounds can sometimes be multi-step, time-consuming, and result in difficult purification processes. biointerfaceresearch.com To overcome these limitations, researchers are developing more advanced and efficient synthetic routes.

One such approach is the use of multi-component reactions, which allow for the combination of three or more reactants in a single step without the need to isolate intermediates. biointerfaceresearch.com This not only simplifies the synthetic process but also enables the rapid generation of a diverse library of benzohydrazide derivatives for biological screening. Additionally, there is a growing emphasis on the development of green and environmentally friendly synthetic protocols, such as using water as a solvent or employing mechanochemistry, to reduce the environmental impact of chemical synthesis. derpharmachemica.comrasayanjournal.co.in

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental approaches is a powerful strategy for the rational design of new benzohydrazide-based drug candidates. nih.gov Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are increasingly being used to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. nih.govnih.gov

This in silico screening helps to prioritize the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. For example, molecular modeling simulations have been used to predict the anticancer activity of benzohydrazide derivatives and to understand their structure-activity relationships (SAR). nih.gov The insights gained from these computational studies can then be used to guide the design of new analogs with improved potency and selectivity. The combination of these computational predictions with experimental validation is a key driver of innovation in this field.

Pre-clinical Development of Lead Compounds from the Benzohydrazide Class

The ultimate goal of the research into benzohydrazide derivatives is the pre-clinical development of promising lead compounds for the treatment of various diseases. This involves a rigorous evaluation of the efficacy, and pharmacokinetic properties of the selected candidates in in vitro and in vivo models.

Promising benzohydrazide derivatives identified through initial screening are subjected to further testing to assess their therapeutic potential. For instance, novel benzohydrazide derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines, such as colon cancer (HCT116). thepharmajournal.comresearchgate.net The most potent compounds from these in vitro studies are then advanced to in vivo animal models to assess their efficacy and to gather more comprehensive data to support potential clinical trials.

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